![molecular formula C26H28O5 B13437190 2,3,5-Tri-O-benzyl-L-lyxofuranose](/img/structure/B13437190.png)
2,3,5-Tri-O-benzyl-L-lyxofuranose
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Overview
Description
2,3,5-Tri-O-benzyl-L-lyxofuranose is a derivative of carbohydrates and belongs to the family of oligosaccharides and polysaccharides. It is a monosaccharide sugar with a molecular formula of C26H28O5 and a molecular weight of 420.50 g/mol . This compound is known for its high purity and is used in various applications such as methylation reactions and click chemistry modifications .
Preparation Methods
The synthesis of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves several steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce this compound . Industrial production methods often involve the use of benzyl glycosides and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3,5-Tri-O-benzyl-L-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler sugar derivatives.
Hydrolysis: Acidic hydrolysis is a common reaction, producing intermediates that can be further processed.
Scientific Research Applications
2,3,5-Tri-O-benzyl-L-lyxofuranose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and as an intermediate in various organic reactions.
Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-L-lyxofuranose involves its interaction with specific molecular targets and pathways. It inhibits key enzymes involved in glucose metabolism, thereby affecting the proliferation of tumor cells and glucose regulation. The exact molecular targets and pathways are still under investigation, but its inhibitory effects on enzymes make it a promising compound for therapeutic applications.
Comparison with Similar Compounds
2,3,5-Tri-O-benzyl-L-lyxofuranose can be compared with other similar compounds such as:
2,3,5-Tri-O-benzyl-D-ribofuranose: This compound has a similar structure but differs in its stereochemistry.
2,3,5-Tri-O-benzyl-L-xylofuranose: Another similar compound with slight variations in its molecular structure.
2,3,5-Tri-O-benzyl-L-arabinofuranose: This compound is also used in carbohydrate synthesis and has similar applications.
Biological Activity
2,3,5-Tri-O-benzyl-L-lyxofuranose is a furanose derivative that has garnered interest in the fields of glycoscience and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various research contexts.
Synthesis
This compound can be synthesized through the hydrolysis of 2,3,5-tri-O-benzylglycol using sodium methoxide in methanol. This method allows for the formation of the acetal structure that is critical for its biological properties . The compound's molecular formula is C26H28O5 with a molar mass of 420.5 g/mol .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its role as a glycosyl donor in glycosylation reactions and its influence on enzyme activity.
Glycosylation Reactions
Research indicates that the conformation of the side chains in furanosides significantly influences their reactivity and selectivity in glycosylation reactions. For instance, studies have shown that the fixed forms of sugar ring pucker can affect the biological activity in nucleosides and oligonucleotides . The conformational flexibility of this compound impacts its ability to act as a donor in glycosidic bond formation.
Enzyme Interactions
The compound has been evaluated for its potential as an enzyme regulator. It has been found to exhibit selective interactions with various glycosyltransferases, which are crucial for carbohydrate metabolism. The selectivity observed in these interactions suggests that the compound could serve as a lead for developing new enzyme inhibitors or activators .
Study 1: Conformational Analysis
A study conducted by Serianni et al. utilized density functional theory (DFT) calculations to analyze the conformational dynamics of this compound. The findings indicated that the side chain conformation significantly influences the stability and reactivity of the furanose ring .
Conformation | Stability (kcal/mol) | Reactivity |
---|---|---|
tg | - | High |
gt | - | Moderate |
gg | - | Low |
Study 2: Glycosylation Selectivity
In another investigation focused on glycosylation selectivity using this compound as a donor, it was observed that varying side chain conformations led to different selectivity patterns when reacting with primary and secondary alcohols. The study highlighted that the predominant conformation (tg or gt) dictated whether trans or cis glycosides were formed .
Properties
Molecular Formula |
C26H28O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R,4R,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m0/s1 |
InChI Key |
NAQUAXSCBJPECG-QWXVGGSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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